molecular formula C19H19N3O5 B3047285 2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid CAS No. 1370587-30-6

2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid

Cat. No. B3047285
CAS RN: 1370587-30-6
M. Wt: 369.4
InChI Key: PEMYYMJRUFTHIB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound containing a piperazine ring . It has an empirical formula of C13H16N2O3, a CAS Number of 20320-46-1, and a molecular weight of 248.28 . It is used in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring substituted by one or more carboxylic acid groups . The InChI key for this compound is ZAFOSGZICIJIGO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It has a SMILES string of CN1CCN(CC1)C(=O)c2ccccc2C(O)=O .

Scientific Research Applications

Synthesis and Intermediates

2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid and its derivatives have been extensively studied for their synthesis and application as intermediates in the production of various compounds. A notable method involves the efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation, serving as a key synthetic intermediate for imatinib, a significant pharmaceutical agent. This process highlights the compound's pivotal role in facilitating the large-scale synthesis of medically relevant molecules (Koroleva et al., 2012).

Antioxidant and Glucosidase Inhibition

Derivatives of 2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid have been synthesized and evaluated for their potential in vitro antioxidant activities and glucosidase inhibitory effects. The study involved the design of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, which were synthesized starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline with various aldehydes. These compounds exhibited high scavenging activity, showing their promise as antioxidants and glucosidase inhibitors, which could have implications in managing oxidative stress and diabetes (Özil et al., 2018).

Luminescence Sensitization

The compound's derivatives have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. Thiophenyl-derivatized nitrobenzoic acid ligands, related to the core structure of 2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid, were evaluated, leading to the development of luminescent materials. These materials demonstrated significant quantum yields and stability constants, indicating their potential application in the development of new luminescent materials for various technological applications (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial Activities

New carboxylic acid amides containing an N-methylpiperazine fragment, closely related to the core structure of 2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid, were synthesized and assessed for their antimicrobial activities. These compounds have shown promise in combating microbial growth, highlighting the potential for developing new antimicrobial agents based on the chemical framework of 2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid and its derivatives (Dias et al., 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-20-8-10-21(11-9-20)16-7-6-13(12-17(16)22(26)27)18(23)14-4-2-3-5-15(14)19(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMYYMJRUFTHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184298
Record name Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid

CAS RN

1370587-30-6
Record name Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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